10-Undecynoyl-OSu

説明

The exact mass of the compound this compound is 279.14705815 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

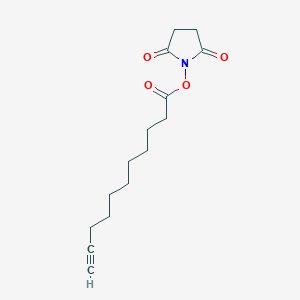

(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOUPBMTHXHXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Undecynoyl-OSu: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecynoyl-OSu, also known as 2,5-dioxopyrrolidin-1-yl undec-10-ynoate, is a bifunctional crosslinking reagent that plays a crucial role in modern bioconjugation and drug development.[1] Its unique structure, featuring a terminal alkyne group and an N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of molecules through two distinct and highly efficient chemical reactions: amine acylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in research and development.

Chemical Properties

This compound is a hydrophobic linker that provides a flexible spacer arm, allowing for the attachment of various molecules to biomolecules such as proteins, peptides, and modified nucleic acids.[3][4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl undec-10-ynoate | |

| Synonyms | This compound, 10-Undecynoic acid, 2,5-dioxo-1-pyrrolidinyl ester, 2,5-Dioxo-1-pyrrolidinyl 10-undecynoate | |

| CAS Number | 1006592-57-9 | |

| Molecular Formula | C15H21NO4 | |

| Molecular Weight | 279.34 g/mol | |

| Appearance | Not explicitly stated, but typically a white to off-white solid | |

| Solubility | While specific data for this compound is not readily available, NHS esters are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) and have limited solubility in aqueous buffers. | |

| Storage | 2-8°C, desiccated to prevent hydrolysis. |

Reaction Mechanisms and Signaling Pathways

This compound facilitates molecular conjugation through two primary, orthogonal reaction pathways. This dual reactivity allows for a two-step ligation strategy, providing greater control and flexibility in the design of complex bioconjugates.

Amine Acylation via the NHS Ester

The N-hydroxysuccinimide ester is a highly efficient reactive group for targeting primary amines, such as the N-terminus of proteins or the side chain of lysine residues. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a pH range of 7.2 to 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases with pH.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed reaction with an azide-functionalized molecule. This reaction is highly specific, efficient, and proceeds under mild, often aqueous conditions, making it ideal for biological applications. The reaction results in the formation of a stable 1,2,3-triazole linkage. The catalytic cycle involves the formation of a copper(I)-acetylide intermediate which then reacts with the azide.

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process using this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of Proteins with this compound (Amine Acylation)

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine).

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Click Chemistry Reaction of Alkyne-labeled Protein with an Azide-containing Molecule (CuAAC)

Materials:

-

Alkyne-labeled protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 100 mM in water or DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-labeled protein and a 5-10 fold molar excess of the azide-containing molecule in PBS.

-

Add Ligand: Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1-5 mM.

-

Add Copper: Add the CuSO4 stock solution to a final concentration of 0.25-1 mM.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and excess reagents.

Experimental Workflow

The overall workflow for a two-step bioconjugation using this compound is depicted below.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

-

PEGylation: The alkyne handle allows for the attachment of polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic properties.

-

Surface Immobilization: Biomolecules can be first functionalized with this compound and then immobilized onto azide-modified surfaces for biosensor development.

-

Fluorescent Labeling: Fluorophores containing an azide group can be "clicked" onto proteins or other biomolecules for imaging studies.

-

Proteomics: this compound can be used to introduce an alkyne tag onto proteins for subsequent enrichment and identification using azide-functionalized beads.

Conclusion

This compound is a versatile and powerful bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual reactivity, combining the robust chemistry of NHS esters with the specificity of click chemistry, provides researchers and drug developers with a high degree of control over their conjugation strategies. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in a wide range of scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 10-Undecynoyl-OSu

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 10-Undecynoyl-OSu, also known as N-hydroxysuccinimidyl 10-undecynoate. This molecule is a valuable bifunctional reagent commonly used in bioconjugation and chemical biology for introducing a terminal alkyne group onto primary amine-containing molecules, enabling subsequent "click chemistry" reactions.

Introduction

This compound is an amine-reactive chemical crosslinker. It consists of a 10-undecynoic acid backbone, which provides the terminal alkyne handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary aliphatic amines at physiological to slightly basic pH to form a stable amide bond[1]. This dual functionality makes it an essential tool for labeling proteins, antibodies, and other biomolecules for subsequent conjugation or detection.

Synthesis of this compound

The most common and established method for synthesizing this compound is through the activation of 10-undecynoic acid using a carbodiimide coupling agent in the presence of N-hydroxysuccinimide (NHS). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is frequently used for this purpose in organic solvents.

Chemical Synthesis Pathway

The synthesis is typically a one-pot reaction where the carboxyl group of 10-undecynoic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but reacts rapidly with N-hydroxysuccinimide to form the more stable this compound ester, releasing an isourea byproduct[2].

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: EDC/NHS Coupling

This protocol is a generalized procedure based on standard methods for NHS ester synthesis[2][3][4]. Anhydrous conditions are recommended to minimize hydrolysis of the EDC and the final NHS ester product.

Materials and Reagents:

-

10-undecynoic acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 10-undecynoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM (approx. 10-20 mL per gram of carboxylic acid).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

EDC Addition: Slowly add EDC·HCl (1.2 eq) to the stirred solution. The reaction mixture may appear as a slurry.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up - Filtration: If a precipitate (EDC byproduct) has formed, filter the reaction mixture.

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and NHS.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The temperature should be kept low (e.g., < 30-40°C) to prevent degradation.

Purification of this compound

The crude product contains the desired this compound, unreacted starting materials, and byproducts such as N-acylurea. Purification is critical and is typically achieved by flash column chromatography or recrystallization.

Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the purified product is outlined below.

Caption: General experimental workflow for synthesis and purification.

Purification Protocol: Flash Column Chromatography

This is a standard protocol for purifying moderately polar organic compounds and can be adapted for this compound.

Materials and Reagents:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (or Heptane)

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product spot should have an Rf value of approximately 0.2-0.4.

-

Column Packing: Pack a glass column with silica gel as a slurry in n-hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM or the elution solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the solvent system determined by TLC (e.g., a gradient of 5% to 30% ethyl acetate in n-hexane). The less polar byproducts will elute first.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound, typically as a white solid.

Data Presentation

Quantitative data for the synthesis of NHS esters can vary based on reaction scale and conditions. The following table summarizes typical data found in the literature for similar NHS ester syntheses.

| Parameter | Method | Typical Value | Reference |

| Yield | EDC/NHS Coupling | 60-85% | |

| Purity (Post-Purification) | HPLC or ¹H NMR | >95% | |

| Reaction Time | EDC/NHS Coupling | 12-16 hours | |

| Activation pH | Aqueous EDC/NHS | 4.5 - 6.5 | |

| Amine Coupling pH | Reaction with Amines | 7.0 - 8.5 |

Storage and Handling

This compound is moisture-sensitive due to the reactive NHS ester group. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C or lower, preferably with a desiccant. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture into the product.

References

An In-depth Technical Guide to the Mechanism of Action of 10-Undecynoyl-OSu in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of 10-Undecynoyl-OSu, a bifunctional linker used in bioconjugation. The document details the underlying chemical principles, experimental protocols, and quantitative considerations for the successful labeling of biomolecules.

Core Principles: A Two-Step Bioconjugation Strategy

This compound is a versatile bioconjugation reagent that facilitates the covalent attachment of a terminal alkyne group to biomolecules. This is achieved through a two-step process that leverages two distinct and highly efficient chemical reactions: N-hydroxysuccinimide (NHS) ester chemistry and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The structure of this compound consists of a ten-carbon aliphatic chain functionalized with a terminal alkyne at one end and an NHS ester at the other. This design allows for a sequential and controlled bioconjugation strategy.

Step 1: Amine-Reactive Labeling via NHS Ester Chemistry

The first step involves the reaction of the NHS ester group of this compound with primary amines present on the target biomolecule.[1] In proteins, these primary amines are predominantly the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[3] The reaction is typically carried out in an amine-free buffer at a pH between 7.2 and 8.5 to ensure the primary amines are sufficiently deprotonated and nucleophilic.[4][5]

Step 2: Bioorthogonal Ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the biomolecule is tagged with the terminal alkyne from this compound, the alkyne group is available for a subsequent bioorthogonal "click" reaction. The most common reaction is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne-tagged biomolecule and an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule).

The CuAAC reaction is highly specific and efficient, proceeding readily in aqueous environments with minimal side reactions, making it ideal for modifying complex biological samples. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance the reaction rate.

Quantitative Data and Reaction Parameters

Table 1: Typical Reaction Parameters for NHS Ester Labeling of Proteins

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5 | Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis. |

| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis and are suitable for sensitive proteins. |

| Reaction Time | 30 minutes to 4 hours | Dependent on temperature and reactant concentrations. |

| Molar Excess of NHS Ester | 10- to 20-fold over protein | A starting point for optimization to achieve the desired degree of labeling. |

| Protein Concentration | > 2 mg/mL | Higher concentrations favor the bimolecular reaction over hydrolysis. |

Table 2: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagent | Final Concentration | Notes |

| Alkyne-labeled Protein | 1-10 µM | |

| Azide-containing Molecule | 10-100 µM (10-fold excess) | A molar excess of the azide ensures complete reaction of the labeled protein. |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | |

| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Should be prepared fresh. |

| Cu(I) Ligand (e.g., TBTA, THPTA) | 100 µM - 500 µM (5-fold excess over Cu) | Stabilizes the Cu(I) catalyst. |

Experimental Protocols

The following are detailed protocols for the two-step bioconjugation using this compound.

Protocol for Labeling a Protein with this compound

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to a final concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer using a desalting column or dialysis.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted this compound.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Alkyne-Labeled Protein:

-

Remove excess this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol for CuAAC Reaction on an Alkyne-Labeled Protein

-

Reagent Preparation:

-

Prepare stock solutions of the azide-containing molecule (e.g., 10 mM in DMSO), CuSO₄ (e.g., 20 mM in water), a Cu(I) stabilizing ligand like THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water). The sodium ascorbate solution should be prepared fresh.

-

-

Click Reaction Mixture:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-labeled protein (to a final concentration of 1-10 µM).

-

Azide-containing molecule (to a final concentration of 10-100 µM).

-

THPTA ligand (to a final concentration of 100 µM).

-

CuSO₄ (to a final concentration of 20 µM).

-

-

Vortex the mixture briefly.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 300 µM to initiate the reaction.

-

Vortex the mixture briefly.

-

-

Incubation:

-

Incubate the reaction for 30 minutes to 1 hour at room temperature, protected from light if using a fluorescent azide.

-

-

Purification of the Final Bioconjugate:

-

Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography or dialysis.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in bioconjugation with this compound.

Caption: Mechanism of NHS ester reaction for protein labeling.

Caption: The CuAAC "click" chemistry reaction mechanism.

Caption: Experimental workflow for bioconjugation.

Troubleshooting and Considerations

-

Low Labeling Efficiency in Step 1:

-

Verify Buffer pH: Ensure the pH is between 7.2 and 8.5.

-

Check for Amine Contamination: Buffers like Tris or glycine will compete with the protein for the NHS ester.

-

Increase Reactant Concentrations: If possible, increase the protein and/or this compound concentration.

-

Optimize Incubation Time/Temperature: A longer incubation at 4°C can reduce hydrolysis of the NHS ester.

-

-

Low Yield in Step 2:

-

Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.

-

Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degassing the reaction mixture can improve yields.

-

Optimize Catalyst and Ligand Concentrations: The ratio of copper to ligand can be critical for reaction efficiency.

-

-

Protein Precipitation:

-

Excessive labeling can alter the protein's solubility. Optimize the molar ratio of this compound to the protein to achieve the desired degree of labeling without causing precipitation.

-

The hydrophobic nature of the undecynoyl chain may contribute to aggregation at high labeling densities.

-

-

Stability of the Bioconjugate:

-

The amide bond formed in the first step is highly stable under physiological conditions.

-

The 1,2,3-triazole ring formed during the CuAAC reaction is also extremely stable and resistant to hydrolysis and enzymatic cleavage.

-

By understanding the fundamental chemistry and carefully controlling the reaction conditions, this compound provides a robust and versatile tool for the precise and efficient modification of biomolecules for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to 10-Undecynoyl-OSu for Introducing Alkyne Groups into Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functional groups, which are chemically inert within biological systems but can be selectively reacted with an exogenous partner, has enabled a wide array of applications, from protein visualization and purification to the construction of antibody-drug conjugates (ADCs). The alkyne moiety is a premier bioorthogonal handle due to its small size and its specific reactivity with azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[1]

This guide provides a detailed technical overview of 10-Undecynoyl-OSu, a chemical tool for introducing a terminal alkyne group into proteins. This compound is a hydrophobic bioconjugation linker featuring an N-Hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins to form stable amide bonds.[2][3] This allows for the covalent attachment of a C11 alkyl chain terminating in an alkyne, ready for subsequent modification via click chemistry.[4]

The Reagent: this compound

2.1 Chemical Properties and Reaction Mechanism

This compound, also known as N-(10-undecynoyloxy)succinimide, is an activated ester of 10-undecynoic acid. The NHS group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[5]

The reaction is highly dependent on pH; at a slightly alkaline pH (optimally 8.3-8.5), the amino group is deprotonated and thus sufficiently nucleophilic to attack the NHS ester. At lower pH values, the protonated amine is unreactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency. The result of the reaction is a stable amide bond linking the undecynoyl group to the protein.

2.2 Synthesis

This compound is typically synthesized from its parent carboxylic acid, 10-undecynoic acid, and N-hydroxysuccinimide. The reaction is an esterification that requires an activating agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) or other coupling reagents, to facilitate the formation of the activated ester. The synthesis is generally a straightforward one-pot reaction.

Experimental Protocols

The following protocols are generalized procedures for the labeling of proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

3.1 Materials and Reagents

-

Protein of interest (e.g., Bovine Serum Albumin, IgG antibody)

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or Phosphate-Buffered Saline, PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

3.2 General Protein Labeling Protocol (Example: IgG Antibody)

-

Protein Preparation:

-

Dissolve the IgG antibody in the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.

-

-

Labeling Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.

-

Gently mix the reaction by pipetting or vortexing and incubate for 30 minutes to 2 hours at room temperature, or for 4 hours at 4°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Alkyne-Modified Protein:

-

Remove excess, unreacted this compound and byproducts using a desalting column or by dialyzing the sample against a suitable buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

Characterization and Storage:

-

Determine the protein concentration (e.g., via a BCA assay).

-

Determine the Degree of Labeling (DOL), which is the average number of alkyne groups per protein molecule, using mass spectrometry.

-

For long-term storage, add a stabilizer like BSA if necessary, aliquot the labeled protein to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C, protected from light.

-

Data Presentation: Quantitative Analysis

The efficiency of the labeling reaction is quantified by the Degree of Labeling (DOL). This can be determined by mass spectrometry, where the mass increase corresponding to the addition of the undecynoyl group is measured. The table below presents representative data from a labeling experiment with Bovine Serum Albumin (BSA), a protein with numerous accessible lysine residues.

| Parameter | Value | Method of Determination | Reference |

| Protein | Bovine Serum Albumin (BSA) | - | |

| Protein Concentration | 10 mg/mL | UV-Vis Spectrophotometry | |

| Molar Excess of NHS Ester | 6.5 equivalents | Calculation | |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 9.0 | - | |

| Incubation Time | 1 hour | - | |

| Incubation Temperature | Room Temperature | - | |

| Degree of Labeling (DOL) | 1.1 | UV/VIS Absorbance Analysis |

Note: This data is for a FAM NHS ester but is representative of the type of results expected for an NHS ester labeling of BSA under similar conditions.

Visualization of Experimental Workflow

The introduction of an alkyne handle via this compound is the first step in a multi-stage process, often aimed at identifying protein targets or interactions. The following diagram illustrates a typical chemoproteomic workflow.

Caption: Workflow for target identification using this compound.

Conclusion

This compound is a versatile and effective reagent for the introduction of terminal alkyne groups into proteins. Its reactivity with primary amines provides a straightforward method for labeling proteins at lysine residues and the N-terminus. The resulting alkyne-modified proteins are valuable tools for a wide range of applications in research and drug development, enabled by the robust and specific nature of click chemistry. Careful optimization of reaction conditions and thorough characterization of the labeled product are essential for successful implementation.

References

- 1. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. fenyolab.org [fenyolab.org]

- 5. glenresearch.com [glenresearch.com]

Unveiling the Hydrophobic Nature of 10-Undecynoyl-OSu: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This in-depth technical guide explores the hydrophobicity of the 10-Undecynoyl-OSu linker, a valuable tool in modern bioconjugation and click chemistry applications.

The this compound linker is a chemical reagent characterized by a terminal alkyne group and an N-hydroxysuccinimide (OSu) ester.[1][2] Its molecular formula is C15H21NO4, and it has a molecular weight of 279.34.[2] The defining feature of this linker is its significant hydrophobicity, primarily attributed to the long 10-carbon undecynoyl chain. This property plays a crucial role in its solubility, reactivity, and the overall characteristics of the resulting bioconjugate.

Quantitative Analysis of Hydrophobicity

| Parameter | Value | Method |

| Calculated logP | 3.55 | Molinspiration |

This value was calculated using the Molinspiration online logP calculator.

This calculated logP value confirms the hydrophobic nature of the this compound linker. This inherent hydrophobicity necessitates the use of organic co-solvents for its dissolution and subsequent reaction in aqueous environments commonly used for biological molecules.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow, involving the initial labeling of a protein followed by a subsequent click chemistry reaction.

Protein Labeling with this compound

This protocol outlines the covalent attachment of the this compound linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of extraneous primary amines, such as Tris or glycine, which will compete for reaction with the NHS ester.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical.

-

Reaction: Add the dissolved this compound solution to the protein solution. The final concentration of the organic solvent should be kept as low as possible (typically <10% v/v) to avoid protein denaturation. The molar ratio of linker to protein will need to be optimized for the specific protein and desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at lower temperatures may be necessary for sensitive proteins.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl) can be added to react with any excess this compound.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the reaction of the alkyne-modified protein with an azide-containing molecule.

Materials:

-

Alkyne-labeled protein

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

Procedure:

-

Prepare Stock Solutions:

-

200 mM THPTA in water

-

100 mM CuSO4 in water

-

100 mM Sodium Ascorbate in water (prepare fresh)

-

10 mM Azide-containing molecule in a suitable solvent (e.g., DMSO, water)

-

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.

-

Reaction Mixture: To the alkyne-labeled protein solution, add the azide-containing molecule. The molar excess of the azide will depend on the specific application and may require optimization.

-

Initiate Click Reaction: Add the THPTA/CuSO4 premix to the reaction mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

-

Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for labeling a protein with this compound.

Caption: General workflow for a copper-catalyzed click chemistry reaction.

Caption: Reaction of this compound with a protein's primary amine.

Note: The image placeholders in the chemical reaction diagram would be replaced with actual chemical structure images in a final document.

Conclusion

The hydrophobicity of the this compound linker is a critical consideration for its effective use in bioconjugation. By understanding its properties and employing appropriate experimental protocols, researchers can successfully leverage this versatile linker for a wide range of applications, including the development of antibody-drug conjugates, targeted drug delivery systems, and advanced molecular probes. The provided protocols and diagrams serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

References

The Strategic Application of 10-Undecynoyl-OSu in Click Chemistry: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the demand for precise, efficient, and biocompatible chemical ligation techniques is paramount. "Click chemistry," a term encompassing reactions that are modular, high-yielding, and stereospecific, has emerged as a cornerstone of this field. Central to many click chemistry applications is the strategic introduction of bioorthogonal functional groups onto biomolecules. This guide provides an in-depth technical overview of 10-Undecynoyl-OSu, a bifunctional linker designed to seamlessly integrate a terminal alkyne moiety into proteins and other amine-containing biomolecules, thereby preparing them for subsequent azide-alkyne cycloaddition reactions. Its application is particularly notable in the development of Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry and drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

Core Principles of this compound Chemistry

This compound, or 2,5-dioxopyrrolidin-1-yl undec-10-ynoate, is a molecule featuring two key functional domains:

-

N-Hydroxysuccinimide (NHS) Ester (-OSu): This active ester readily reacts with primary and secondary amines, such as the ε-amine of lysine residues on the surface of proteins, to form stable amide bonds. This reaction is typically carried out in aqueous buffers at a slightly alkaline pH.

-

Terminal Alkyne: The 10-undecynoyl hydrocarbon chain provides a terminal alkyne group. This alkyne is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an azide-containing molecule in a "click" reaction.

This dual functionality allows for a two-step bioconjugation strategy: first, the stable attachment of the linker to the protein of interest, and second, the highly specific and efficient "clicking" of a payload molecule, which can be a therapeutic agent, a fluorescent dye, or a biotin tag.

Applications in Drug Development and Research

The primary application of this compound is in the field of bioconjugation for research and therapeutic purposes. Its hydrophobic nature makes it a valuable tool in specific contexts, such as the development of Antibody-Drug Conjugates (ADCs). In this application, the linker is first attached to an antibody, and then a cytotoxic drug (payload) functionalized with an azide group is "clicked" onto the alkyne. This modular approach allows for the rapid synthesis and testing of various antibody-drug combinations.

Other applications include:

-

Protein Labeling: Attaching fluorescent dyes or biotin for detection and imaging studies.

-

Surface Immobilization: Functionalizing proteins for attachment to azide-modified surfaces in proteomics and diagnostics.

-

Peptide Modification: Introducing alkynes into peptides for various research applications.

Experimental Protocols

The following are representative protocols for the use of this compound. It is important to note that optimal conditions, such as molar ratios and reaction times, may vary depending on the specific protein and payload and should be determined empirically.

Protocol 1: Alkynylation of an Antibody with this compound

Objective: To introduce terminal alkyne groups onto an antibody using this compound.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.

-

Conjugation Reaction: Add a 5-20 molar excess of the this compound stock solution to the antibody solution. The reaction mixture should be gently mixed and incubated at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

-

Characterization: The degree of alkynylation can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the modified antibody with an azide-functionalized fluorescent dye and measuring the fluorescence.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized payload to the alkynylated antibody.

Materials:

-

Alkynylated antibody from Protocol 1

-

Azide-functionalized payload (e.g., drug, dye)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-payload in a suitable solvent.

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the THPTA ligand (e.g., 50 mM in water).

-

-

Reaction Setup: In a reaction vessel, combine the alkynylated antibody, a 3-10 molar excess of the azide-payload, the THPTA ligand (to a final concentration of 1-2 mM), and CuSO₄ (to a final concentration of 0.5-1 mM).

-

Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a light-sensitive payload.

-

Purification: Purify the resulting ADC from excess reagents and byproducts using size-exclusion chromatography or another suitable protein purification method.

-

Characterization: The final conjugate should be characterized to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity. This can be achieved using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.

Data Presentation

The following tables present illustrative quantitative data that might be obtained from the characterization of an ADC prepared using this compound.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Determination by HIC-UV

| Peak | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Contribution to DAR |

| 1 | 8.5 | 10 | 0 | 0.0 |

| 2 | 10.2 | 25 | 2 | 0.5 |

| 3 | 11.8 | 40 | 4 | 1.6 |

| 4 | 13.1 | 20 | 6 | 1.2 |

| 5 | 14.5 | 5 | 8 | 0.4 |

| Total | 100 | Average DAR = 3.7 |

Table 2: Illustrative Mass Spectrometry Analysis of an ADC

| Species | Expected Mass (Da) | Observed Mass (Da) | Abundance (%) |

| Antibody + 0 Drugs | 150,000 | 150,005 | 12 |

| Antibody + 2 Drugs | 152,500 | 152,508 | 28 |

| Antibody + 4 Drugs | 155,000 | 155,012 | 38 |

| Antibody + 6 Drugs | 157,500 | 157,515 | 18 |

| Antibody + 8 Drugs | 160,000 | 160,020 | 4 |

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Workflow for ADC synthesis using this compound.

Caption: Logical relationships of this compound components.

Conclusion

This compound serves as a critical tool for the precise introduction of terminal alkynes into proteins, enabling a wide range of applications in click chemistry. Its utility in the development of ADCs and other bioconjugates underscores the importance of well-designed bifunctional linkers in modern drug development and proteomics research. The protocols and data presented herein provide a foundational guide for the successful implementation of this compound in the laboratory, paving the way for the creation of novel and effective biomolecular constructs.

Technical Guide: 10-Undecynoyl-OSu (CAS Number: 1006592-57-9)

An In-depth Technical Resource for Drug Development Professionals, Researchers, and Scientists

Chemical Identification and Properties

Correct Identification of CAS Number 1006592-57-9:

Initial database inquiries may sometimes erroneously associate CAS number 1006592-57-9 with the drug Dabrafenib (GSK2118436). However, thorough verification confirms that this CAS number correctly corresponds to 10-Undecynoyl-OSu , also known as 10-Undecynoic acid N-hydroxysuccinimide ester or 2,5-dioxopyrrolidin-1-yl undec-10-ynoate . This molecule is a bifunctional linker utilized in bioconjugation and click chemistry.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings, including solubility and storage considerations.

| Property | Value | Reference |

| Molecular Formula | C15H21NO4 | [1][2] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Storage | Store at -20°C, desiccated. Moisture sensitive. |

Synthesis

The synthesis of this compound involves the activation of the carboxylic acid group of 10-undecynoic acid with N-hydroxysuccinimide (NHS). This is a common and well-established method for creating amine-reactive esters. A general synthetic approach involves the reaction of the carboxylic acid with NHS in the presence of a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC), in an appropriate organic solvent.

Alternatively, a more recent method for synthesizing NHS esters from carboxylic acids utilizes a combination of triphenylphosphine (PPh3), iodine (I2), and triethylamine (Et3N). This approach avoids the use of carbodiimides and can be carried out at room temperature.

Mechanism of Action and Applications

This compound is a bifunctional crosslinker designed for bioconjugation. Its mechanism of action is based on its two reactive functional groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically and efficiently with primary and secondary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is pH-dependent, with an optimal pH range of 8.3-8.5.

-

Terminal Alkyne: This group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly specific and efficient covalent linkage to molecules containing an azide group.

The primary application of this compound is as a hydrophobic bioconjugation linker . It enables the attachment of a terminal alkyne to a biomolecule of interest (e.g., a protein, antibody, or oligonucleotide) via an amine linkage. The incorporated alkyne can then be used for subsequent "clicking" with an azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation.

General Considerations

-

Reagent Handling: this compound is moisture-sensitive. It should be stored at -20°C under desiccated conditions. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Choice: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester can hydrolyze.

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended amine-containing biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable buffer.

Protocol for Labeling a Protein with this compound

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-10 mg/mL).

-

NHS Ester Solution Preparation: Immediately before use, dissolve this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to consume any unreacted NHS ester.

-

Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct from the alkyne-labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Preparation:

-

Prepare a stock solution of the alkyne-labeled biomolecule (from section 4.2) in a suitable buffer.

-

Prepare a stock solution of the azide-containing molecule to be conjugated in a compatible solvent (e.g., DMSO or water).

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO4).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate.

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

-

Reaction Mixture Assembly:

-

In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-containing molecule (typically with the azide in slight molar excess).

-

Add the copper(I)-stabilizing ligand.

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

Safety Information

Hazard Identification:

-

Based on the precursor 10-undecynoic acid, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

N-hydroxysuccinimide esters are known to be reactive and can cause irritation upon contact with skin and eyes.

-

Alkynes are generally flammable and can be toxic if inhaled.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.

-

Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. This compound is moisture-sensitive.

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

Visualizations

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: Workflow for labeling a protein with this compound.

Caption: Workflow for CuAAC "click" reaction.

References

In-Depth Technical Guide: Stability and Storage of 10-Undecynoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 10-Undecynoyl-OSu, an amine-reactive click chemistry reagent. Due to the limited availability of specific stability data for this compound, this document leverages established knowledge of N-hydroxysuccinimide (NHS) esters, particularly those with long acyl chains, to provide a robust framework for its handling and use.

Core Concepts: Understanding this compound Stability

This compound is an N-hydroxysuccinimide ester of 10-undecynoic acid. The stability of this compound is primarily dictated by the reactivity of the NHS ester group, which is susceptible to hydrolysis. This reaction is the main pathway for the degradation of the active form of the molecule, rendering it incapable of reacting with primary amines for bioconjugation.

The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of moisture. The long undecynoyl chain may also impact its solubility and behavior in different solvent systems.

Quantitative Data Summary

The following tables summarize the stability and storage conditions for NHS esters. It is important to note that this data is generalized for NHS esters and should be considered as a guideline for this compound. Empirical determination of stability for specific experimental conditions is highly recommended.

Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | Ambient | Hours |

| 8.0 | Ambient | ~1 hour |

| 8.6 | 4 | 10 minutes |

| > 9.0 | Ambient | Minutes |

Data compiled from general technical resources for NHS esters. The hydrophobic nature of the undecynoyl chain may influence these rates.

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Atmosphere | Light Conditions | Recommended Duration |

| Solid (Powder) | -20°C to -80°C | Desiccated (e.g., in a desiccator with desiccant) or under inert gas (Argon or Nitrogen) | Protect from light | Up to 1 year or more |

| In Anhydrous Organic Solvent (e.g., DMSO, DMF) | -20°C to -80°C | Tightly sealed, protected from moisture | Protect from light | Up to 1-2 months |

| In Aqueous Buffer | Not Recommended | - | - | Use immediately |

Experimental Protocols

To ensure the successful use of this compound, it is crucial to verify its reactivity, especially if it has been stored for an extended period or if the storage conditions have been compromised. The following are detailed methodologies for assessing the stability of this compound.

Protocol for Assessing Hydrolytic Stability by HPLC

This method allows for the quantitative determination of the degradation of this compound over time by monitoring the decrease of the active ester and the appearance of its hydrolysis product, 10-undecynoic acid.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Aqueous buffers of desired pH values (e.g., phosphate buffer pH 7.4, borate buffer pH 8.5).

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Initiation of Hydrolysis:

-

Add a small volume of the this compound stock solution to a larger volume of the desired aqueous buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1-1 mg/mL).

-

Ensure the final concentration of the organic solvent is low enough to not significantly alter the buffer's properties.

-

Vortex the solution gently to mix.

-

-

Time-Course Analysis:

-

Immediately inject an aliquot of the solution (t=0) onto the HPLC system.

-

Incubate the remaining solution at a controlled temperature (e.g., room temperature or 37°C).

-

Inject aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

-

HPLC Analysis:

-

Use a gradient elution method to separate this compound from its hydrolysis product. A typical gradient could be:

-

0-5 min: 50% B

-

5-25 min: 50% to 100% B

-

25-30 min: 100% B

-

30-35 min: 100% to 50% B

-

35-40 min: 50% B

-

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the ester and acid, or 260 nm for the released N-hydroxysuccinimide).

-

-

Data Analysis:

-

Integrate the peak areas of this compound and the 10-undecynoic acid at each time point.

-

Plot the percentage of remaining this compound against time.

-

Calculate the half-life (t₁/₂) of this compound under the tested conditions.

-

Protocol for Reactivity Assessment by Spectrophotometry

This is a simpler, semi-quantitative method to quickly assess if a stock of this compound is still active. It relies on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic UV absorbance around 260 nm in a basic solution.

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

-

This compound.

-

Anhydrous DMF or DMSO.

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8).

-

0.5-1.0 N Sodium Hydroxide (NaOH).

Procedure:

-

Sample Preparation:

-

Weigh 1-2 mg of this compound and dissolve it in 0.25 mL of anhydrous DMF or DMSO.

-

Add 2 mL of the amine-free buffer to the solution.

-

Prepare a control (blank) solution containing 0.25 mL of the same organic solvent and 2 mL of the buffer.

-

-

Initial Absorbance Measurement:

-

Zero the spectrophotometer at 260 nm using the control solution.

-

Measure the absorbance of the this compound solution. This reading represents any pre-existing hydrolyzed NHS.

-

-

Induced Hydrolysis:

-

To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH.

-

Vortex for 30 seconds to induce rapid and complete hydrolysis of the remaining active NHS ester.

-

-

Final Absorbance Measurement:

-

Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

-

-

Interpretation:

-

If the final absorbance is significantly higher than the initial absorbance, the this compound is considered active.

-

If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive.

-

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Hydrolysis pathway of this compound.

Caption: Recommended workflow for handling and storage of this compound.

An In-depth Technical Guide to Cell Surface Labeling with 10-Undecynoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for utilizing 10-Undecynoyl-OSu for the targeted labeling of cell surface proteins. This technique is a powerful tool in chemical biology and drug discovery, enabling the visualization, identification, and functional characterization of the cell surface proteome.

Core Principles

The cell surface labeling strategy with this compound is a two-step process that combines amine-reactive chemistry with bioorthogonal click chemistry.

Step 1: Amine-Reactive Labeling

The first step involves the covalent attachment of the this compound molecule to cell surface proteins. The N-hydroxysuccinimidyl (OSu) ester moiety of the molecule readily reacts with primary amines, which are predominantly found in the side chains of lysine residues and at the N-terminus of proteins.[1][2] This reaction forms a stable amide bond, effectively tethering the 11-carbon chain with a terminal alkyne group to the protein.[1] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][2] It is crucial to perform this step in an amine-free buffer, such as phosphate-buffered saline (PBS), to prevent quenching of the OSu ester.

Step 2: Bioorthogonal Click Chemistry

Once the cell surface is decorated with alkyne groups, a second, bioorthogonal reaction is performed. The terminal alkyne of the undecynoyl linker serves as a handle for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the alkyne-labeled cells are treated with a molecule of interest that has been functionalized with an azide group (e.g., a fluorescent dye, a biotin tag for affinity purification, or a drug molecule). In the presence of a copper(I) catalyst, the alkyne and azide groups undergo a [3+2] cycloaddition to form a stable triazole linkage. For live-cell applications where copper toxicity is a concern, a copper-free alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed using a strained cyclooctyne derivative instead of a terminal alkyne. However, this compound is designed for the more common CuAAC reaction.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for cell surface labeling using alkyne-OSu esters, compiled from various sources. It is important to note that optimal conditions should be determined empirically for each specific cell type and experimental setup.

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 10⁶ - 2.5 x 10⁷ cells/mL | Higher cell densities can improve labeling efficiency. |

| This compound Concentration | 0.5 - 100 µM | Titration is recommended to find the lowest effective concentration to minimize potential toxicity. |

| Incubation Time (Labeling) | 15 - 30 minutes | Longer incubation times do not always lead to increased labeling and may increase non-specific binding. |

| Incubation Temperature (Labeling) | Room Temperature or 37°C | |

| Reaction Buffer (Labeling) | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris will quench the OSu ester reaction. |

| pH (Labeling) | 7.2 - 8.5 | Optimal for the reaction between the OSu ester and primary amines. |

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

This protocol provides a general procedure for labeling live cells.

Materials:

-

Cells of interest in suspension or adherent culture

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), amine-free, pH 7.4

-

Quenching buffer (e.g., PBS with 100 mM glycine or Tris)

-

Cell culture medium

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cells twice with ice-cold PBS.

-

For cells in suspension, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS to the desired cell density (e.g., 1 x 10⁷ cells/mL).

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

-

Add the this compound solution to the cell suspension or overlay on top of the adherent cells.

-

Incubate for 15-30 minutes at room temperature with gentle agitation.

-

-

Quenching:

-

To stop the reaction, add quenching buffer and incubate for 5-10 minutes. Alternatively, pellet the cells and resuspend in cell culture medium containing serum, as the proteins in the serum will quench any unreacted OSu ester.

-

-

Washing:

-

Wash the cells three times with PBS or cell culture medium to remove unreacted labeling reagent. The cells are now ready for the subsequent click chemistry reaction.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells

This protocol describes the "clicking" of an azide-functionalized molecule onto the alkyne-labeled cells.

Materials:

-

Alkyne-labeled cells (from Protocol 1)

-

Azide-functionalized molecule of interest (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Copper-protective ligand (e.g., TBTA or BTTAA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

PBS

Procedure:

-

Click Reaction Cocktail Preparation:

-

Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, the components are typically added in the following order to a microcentrifuge tube:

-

PBS (to final volume)

-

Azide-functionalized molecule (e.g., to a final concentration of 10 µM)

-

Copper(II) sulfate (e.g., to a final concentration of 1 mM)

-

Copper-protective ligand (e.g., to a final concentration of 1 mM)

-

Freshly prepared Sodium Ascorbate (e.g., to a final concentration of 5 mM). The solution should turn a faint yellow color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

-

Click Reaction:

-

Resuspend the alkyne-labeled cells in the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.

-

-

Washing:

-

Pellet the cells by centrifugation.

-

Wash the cells three times with PBS containing a chelating agent like EDTA to remove any residual copper, followed by two washes with PBS.

-

-

Analysis:

-

The cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or lysis for proteomic analysis.

-

Visualizations

Caption: Experimental workflow for cell surface labeling.

Caption: Chemical reactions for cell surface labeling.

References

An In-depth Technical Guide to the Reactivity of the NHS Ester in 10-Undecynoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecynoyl-OSu, also known as 10-undecynoic acid N-succinimidyl ester, is a bifunctional chemical probe that has gained prominence in chemical biology and drug development. It features two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. This unique combination allows for a versatile two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment of the 11-carbon hydrophobic linker to primary amines on biomolecules, such as the lysine residues of proteins. The terminal alkyne then serves as a handle for subsequent "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules, affinity tags, or drug candidates.[1][2] This guide provides a detailed exploration of the reactivity of the NHS ester in this compound, including reaction mechanisms, experimental protocols, and quantitative data to inform its effective use in research and development.

Reactivity of the N-Hydroxysuccinimide (NHS) Ester

The reactivity of this compound is primarily dictated by its NHS ester group. NHS esters are widely used for bioconjugation due to their ability to efficiently and selectively react with primary aliphatic amines under mild aqueous conditions to form stable amide bonds.[3]

Mechanism of Amine Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, present on molecules like the side chain of lysine residues or the N-terminus of proteins, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide linkage between the undecynoyl linker and the target biomolecule.

dot

Caption: Reaction mechanism of this compound with a primary amine.

Reaction Conditions and pH Dependence

The acylation reaction with NHS esters is highly pH-dependent. The optimal pH range for the reaction is typically between 7.0 and 9.0. Below this range, the concentration of the deprotonated, nucleophilic form of the primary amine is low, leading to a slower reaction rate. Above pH 9.0, the rate of hydrolysis of the NHS ester begins to significantly compete with the aminolysis reaction, reducing the conjugation efficiency.

Hydrolysis of the NHS Ester

A critical factor to consider when working with this compound is the competing hydrolysis of the NHS ester in aqueous solutions. The ester is susceptible to cleavage by water, which results in the formation of the unreactive 10-undecynoic acid and NHS. The rate of hydrolysis increases with increasing pH. This underscores the importance of preparing stock solutions of this compound in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and adding them to the aqueous reaction mixture immediately before starting the conjugation.

Experimental Protocols

Below are generalized protocols for protein labeling with this compound and subsequent click chemistry modification. Researchers should optimize these protocols for their specific protein of interest and downstream application.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Anhydrous DMF or DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.5.

-

Prepare this compound Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

Purification: Remove the excess, unreacted this compound and the NHS leaving group by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Characterization: Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the undecynoyl group) or by proceeding with the click chemistry reaction.

Protocol 2: Click Chemistry Modification of 10-Undecynoyl-Labeled Proteins

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to modify the alkyne-tagged protein with an azide-containing molecule (e.g., a fluorescent dye, biotin).

Materials:

-

10-Undecynoyl-labeled protein

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Ligand (e.g., TBTA, THPTA)

-